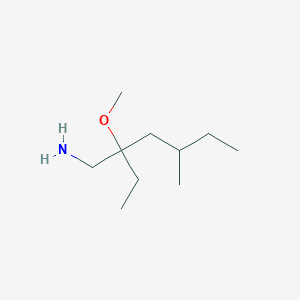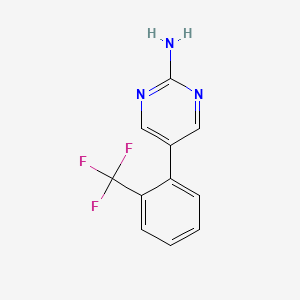![molecular formula C44H38F6N2O6 B13098576 5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol CAS No. 6945-74-0](/img/structure/B13098576.png)
5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((3-(trifluoromethyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including hydroxyl groups, imino groups, and trifluoromethyl groups
Preparation Methods
The synthesis of 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((3-(trifluoromethyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol involves several steps. The synthetic route typically starts with the preparation of the binaphthalene core, followed by the introduction of the imino and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols .
Scientific Research Applications
5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((3-(trifluoromethyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers may investigate its potential as a therapeutic agent or its role in drug delivery systems. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of imino and trifluoromethyl groups may allow it to interact with enzymes or receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved would depend on the specific application and context of its use .
Comparison with Similar Compounds
When compared to similar compounds, 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((3-(trifluoromethyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol stands out due to its unique combination of functional groups. Similar compounds may include other binaphthalene derivatives or molecules with imino and trifluoromethyl groups. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties .
Properties
CAS No. |
6945-74-0 |
|---|---|
Molecular Formula |
C44H38F6N2O6 |
Molecular Weight |
804.8 g/mol |
IUPAC Name |
3-methyl-5-propan-2-yl-8-[[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-[[3-(trifluoromethyl)phenyl]iminomethyl]naphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H38F6N2O6/c1-19(2)31-27-13-21(5)33(39(55)35(27)29(37(53)41(31)57)17-51-25-11-7-9-23(15-25)43(45,46)47)34-22(6)14-28-32(20(3)4)42(58)38(54)30(36(28)40(34)56)18-52-26-12-8-10-24(16-26)44(48,49)50/h7-20,53-58H,1-6H3 |
InChI Key |
ZMLFJSYUBNFMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=CC(=C3)C(F)(F)F)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=CC(=C6)C(F)(F)F)O)O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


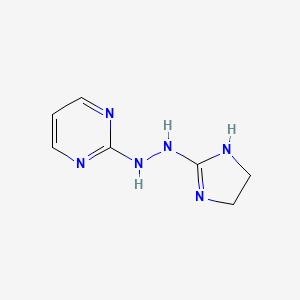
![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)

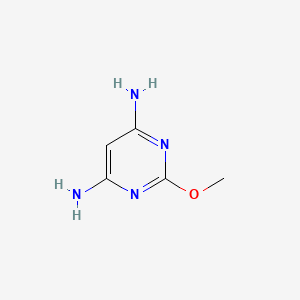
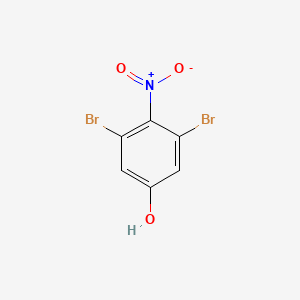
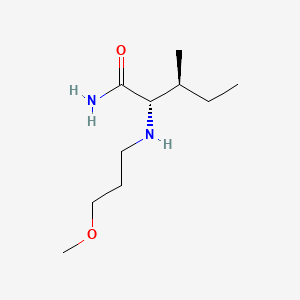
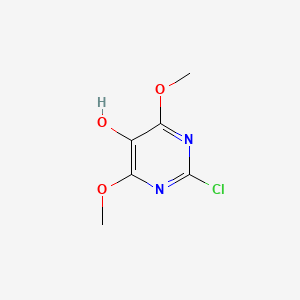
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B13098551.png)

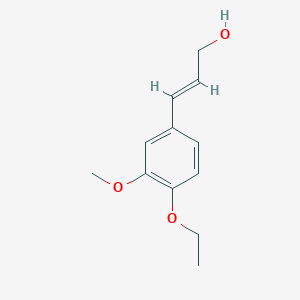
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
